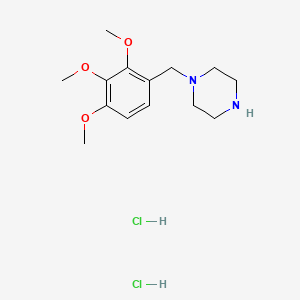

Trimetazidin-Dihydrochlorid

Übersicht

Beschreibung

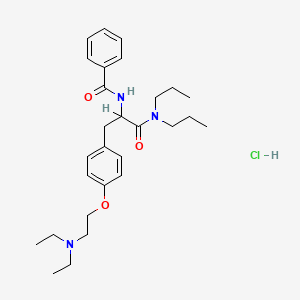

Trimetazidine dihydrochloride is the dihydrochloride salt of Trimetazidine. It is a drug used for the treatment of angina pectoris . It is capable of improving the left ventricular function in diabetic patients suffering coronary heart disease as well as treating the symptoms of patients suffering heart failure of different etiologies .

Synthesis Analysis

A new synthetic route of trimetazidine hydrochloride was designed and carried out. This improved synthesis can be used industrially with a lower cost, fewer steps, simpler operation, and mild reaction conditions .Molecular Structure Analysis

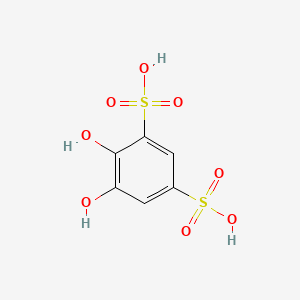

The molecular structure of Trimetazidine dihydrochloride can be found in various sources .Chemical Reactions Analysis

Trimetazidine dihydrochloride is an anti-anginal drug, which possesses protective properties against ischemia inducing heart damage . A new procedure for liquid chromatographic analysis was successfully developed, optimized, and applied in assessment of trimetazidine dihydrochloride .Physical And Chemical Properties Analysis

Trimetazidine dihydrochloride is a slightly hygroscopic, white or almost white crystalline powder . Its dihydrochloride salt is freely soluble in water and sparingly soluble in alcohol .Wissenschaftliche Forschungsanwendungen

Management von Herzkrankheiten

Trimetazidin-Dihydrochlorid wird häufig bei der Behandlung von Herzkrankheiten eingesetzt, insbesondere bei der Behandlung von Angina pectoris. Es wirkt zellschützend und verbessert die Glukose-Verwertung für die Energiegewinnung, was bei Herzerkrankungen von Vorteil ist .

Stoffwechselregulation

Diese Verbindung hat sich bei der Stoffwechselregulation als vielversprechend erwiesen, einschließlich der Reduktion des Blutzuckerspiegels, was bei der Behandlung von Erkrankungen wie Diabetes besonders hilfreich sein kann .

Verbesserung der Endothelfunktion

Trimetazidin verstärkt die Vasodilatation und hämodynamische Funktion durch die Modulation der endothelialen Stickstoffmonoxid-Synthase-Aktivität und der Stickstoffmonoxid-Produktion, die entscheidend für die Aufrechterhaltung der vaskulären Gesundheit sind .

Minderung von oxidativem Stress

Es besitzt Eigenschaften, die bei der Minderung von oxidativem Stress helfen, wodurch Zellen vor Schäden durch freie Radikale geschützt werden .

Entzündungshemmende Wirkungen

Trimetazidin besitzt auch entzündungshemmende Eigenschaften, die bei verschiedenen entzündlichen Erkrankungen genutzt werden können .

Steigerung der sportlichen Leistung

Es gibt Forschungsarbeiten, die die Auswirkungen von Trimetazidin auf gesunde Menschen und Sportler untersuchen, die möglicherweise die Leistungssteigerung durch die Optimierung der Energieverwertung unterstützen .

Prävention von Kontrastmittel-induzierter Nephropathie

Laufende klinische Forschung untersucht die Wirksamkeit von Trimetazidin bei der Prävention von Kontrastmittel-induzierter Nephropathie (CIN), einem Risiko, das mit bestimmten bildgebenden Verfahren verbunden ist .

Wirkmechanismus

Target of Action

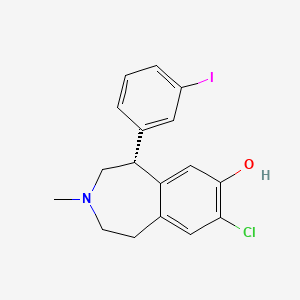

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

Trimetazidine dihydrochloride acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of Trimetazidine dihydrochloride affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

Trimetazidine dihydrochloride is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of Trimetazidine dihydrochloride’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of Trimetazidine dihydrochloride can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Safety and Hazards

Zukünftige Richtungen

Trimetazidine dihydrochloride has a beneficial effect on the inflammatory profile and endothelial function and shows diverse benefits by reducing the number and the intensity of angina attacks and improving the clinical signs and symptoms of myocardial ischemia given as monotherapy as well as combined with other antianginal agents .

Biochemische Analyse

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, trimetazidine dihydrochloride modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

Trimetazidine dihydrochloride exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, trimetazidine dihydrochloride has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, trimetazidine dihydrochloride inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of trimetazidine dihydrochloride under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimetazidine dihydrochloride have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that trimetazidine dihydrochloride continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of trimetazidine dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, trimetazidine dihydrochloride may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Trimetazidine dihydrochloride is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

Trimetazidine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . Trimetazidine dihydrochloride interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Eigenschaften

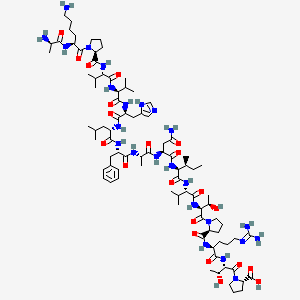

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetazidine dihydrochloride involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine followed by reduction of the resulting intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "thionyl chloride", "1-(2,3,4-trimethoxybenzyl)piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride", "Condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine to form intermediate", "Reduction of the intermediate with sodium borohydride to form Trimetazidine", "Quaternization of Trimetazidine with hydrochloric acid to form Trimetazidine dihydrochloride" ] } | |

CAS-Nummer |

13171-25-0 |

Molekularformel |

C14H23ClN2O3 |

Molekulargewicht |

302.80 g/mol |

IUPAC-Name |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |

InChI-Schlüssel |

QHWBCHACIJBSFV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |

Kanonische SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

13171-25-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

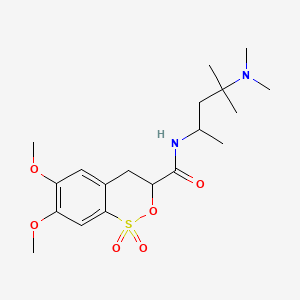

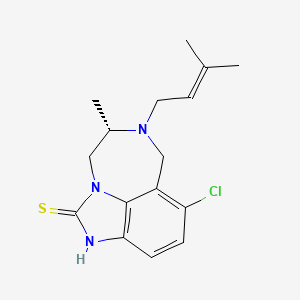

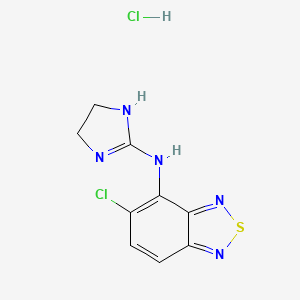

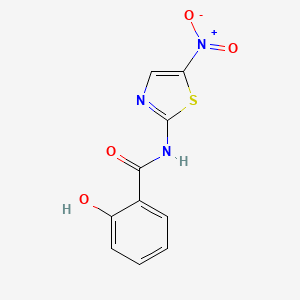

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)